![molecular formula C21H15ClF4N2O2 B2979580 (Z)-N-[2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-fluorophenyl)ethylidene]hydroxylamine CAS No. 339020-25-6](/img/structure/B2979580.png)
(Z)-N-[2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-fluorophenyl)ethylidene]hydroxylamine
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Overview
Description
This compound is an organic molecule with several functional groups. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a phenyl ring, which is a six-membered carbon ring. Both of these structures are common in many organic compounds, including many drugs and natural products .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyridine and phenyl rings, followed by the introduction of the trifluoromethyl group and the other substituents. The exact synthetic route would depend on the specific reactivity of these groups and the conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the connectivity of the other groups. The presence of the nitrogen in the pyridine ring and the oxygen in the phenoxy group could result in the formation of hydrogen bonds, which could affect the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine and phenyl rings, as well as the trifluoromethyl and other groups. The pyridine ring, for example, is often involved in reactions with electrophiles due to the electron-rich nature of the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar groups could make it more soluble in polar solvents, while the rings could contribute to its stability .Scientific Research Applications
Metal Ion Recognition and Chelation
Research on fluoroionophores based on diamine-salicylaldehyde derivatives has highlighted their ability to selectively recognize and chelate metal ions such as Zn^2+ in both organic and semi-aqueous solutions. The specific interaction between these compounds and metal ions can be leveraged for the development of selective metal ion sensors, which have significant implications in environmental monitoring and the biomedical field (Hong et al., 2012).
Organic Synthesis and Heterocyclic Chemistry
Trihaloacetylated enol ethers have been synthesized, showcasing general synthetic procedures and heterocyclic ring closure reactions with hydroxylamine, yielding high yields of various heterocyclic compounds. This methodology can be applied in the synthesis of complex organic molecules, including pharmaceuticals and materials science applications (Colla et al., 1991).
Fluorescence Chemosensors
A study on a new simple "off–on fluorescence type" chemosensor synthesized for Zn^2+ detection demonstrated remarkable fluorescence enhancement in the presence of Zn^2+ in aqueous solution. This sensor's ability to detect and quantify Zn^2+ in living cells and water samples underlines its potential for monitoring essential metal ions in biological systems and environmental samples, contributing to health and safety applications (Park et al., 2015).
Catalytic Activity and Material Science
Research on novel metal-free and metallophthalocyanines and their quaternized derivatives has explored their synthesis, spectroscopic characterization, and catalytic activity. These compounds' unique properties make them valuable for catalytic applications, potentially advancing the field of green chemistry and material science by enabling more efficient processes (Acar et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(NZ)-N-[2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(4-fluorophenyl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF4N2O2/c22-18-10-15(21(24,25)26)11-27-19(18)9-13-1-7-17(8-2-13)30-12-20(28-29)14-3-5-16(23)6-4-14/h1-8,10-11,29H,9,12H2/b28-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJKRFLPYHIMPY-VFCFBJKWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC(=NO)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OC/C(=N\O)/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-fluorophenyl)ethylidene]hydroxylamine |
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